molecular formula C9H18O2Si B14473137 (3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one CAS No. 67354-15-8

(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one

Cat. No.: B14473137
CAS No.: 67354-15-8
M. Wt: 186.32 g/mol
InChI Key: JLIHSOPYAPQEBA-YUMQZZPRSA-N
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Description

(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one is a chemical compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers, which are known for their strained ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one can be achieved through various synthetic routes. One common method involves the reaction of a suitable oxetane precursor with a propylating agent and a trimethylsilylating agent under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the oxetane precursor and facilitate the nucleophilic attack on the propylating agent. The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxetane ring into other cyclic or acyclic structures.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s oxetane ring can undergo ring-opening reactions, which are catalyzed by enzymes or other catalysts. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, such as proteins and nucleic acids, thereby exerting their effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-4-Methyl-3-(trimethylsilyl)oxetan-2-one: This compound has a methyl group instead of a propyl group, which affects its chemical properties and reactivity.

    (3S,4S)-4-(2-Methylpropyl)-3-(trimethylsilyl)oxetan-2-one: This compound features a 2-methylpropyl group, which also influences its behavior in chemical reactions.

Uniqueness

(3S,4S)-4-Propyl-3-(trimethylsilyl)oxetan-2-one is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of the propyl group and trimethylsilyl group makes it particularly useful in certain synthetic and industrial processes, as well as in scientific research.

Properties

CAS No.

67354-15-8

Molecular Formula

C9H18O2Si

Molecular Weight

186.32 g/mol

IUPAC Name

(3S,4S)-4-propyl-3-trimethylsilyloxetan-2-one

InChI

InChI=1S/C9H18O2Si/c1-5-6-7-8(9(10)11-7)12(2,3)4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1

InChI Key

JLIHSOPYAPQEBA-YUMQZZPRSA-N

Isomeric SMILES

CCC[C@H]1[C@@H](C(=O)O1)[Si](C)(C)C

Canonical SMILES

CCCC1C(C(=O)O1)[Si](C)(C)C

Origin of Product

United States

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